molecular formula C12H36O16P4 B13743320 tetrakis(hydroxymethyl)phosphanium;phosphate CAS No. 22031-17-0

tetrakis(hydroxymethyl)phosphanium;phosphate

Cat. No.: B13743320
CAS No.: 22031-17-0
M. Wt: 560.30 g/mol
InChI Key: ZTBDCHNXDHUMCJ-UHFFFAOYSA-K
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Description

Tetrakis(hydroxymethyl)phosphonium sulfate (THPS; CAS 55566-30-8) and tetrakis(hydroxymethyl)phosphonium chloride (THPC; CAS 124-64-1) are quaternary phosphonium salts characterized by four hydroxymethyl groups attached to a central phosphorus atom (Figure 1). These compounds are water-soluble and widely used as biocides, flame retardants, and crosslinking agents . THPS, for example, has the molecular formula C₈H₂₄O₁₂P₂S and is commercially available as a 75% aqueous solution . Its applications span industrial water treatment, oilfield microbial corrosion inhibition, and polymer gel dosimetry . THPC is similarly employed in textile flame retardancy and hydrogel crosslinking .

Properties

CAS No.

22031-17-0

Molecular Formula

C12H36O16P4

Molecular Weight

560.30 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;phosphate

InChI

InChI=1S/3C4H12O4P.H3O4P/c3*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

ZTBDCHNXDHUMCJ-UHFFFAOYSA-K

Canonical SMILES

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]P(=O)([O-])[O-]

Related CAS

124-64-1 (Parent)

Origin of Product

United States

Preparation Methods

Preparation Methods of Tetrakis(hydroxymethyl)phosphanium Phosphate

General Synthetic Route

The core synthetic strategy for tetrakis(hydroxymethyl)phosphanium salts, including the phosphate variant, involves the reaction of phosphine (PH₃) with formaldehyde (CH₂O) in the presence of a strong acid. The reaction typically proceeds as follows:

$$
\text{PH}3 + 4 \text{CH}2\text{O} + \text{acid} \rightarrow [\text{P}(\text{CH}2\text{OH})4]^+ \text{acid}^-
$$

The acid acts both as a catalyst and as the counterion source for the phosphonium salt. For the phosphate salt, phosphoric acid or related phosphate sources are used.

Detailed Process Description

Reaction Components and Conditions
  • Phosphine (PH₃): Typically generated as a byproduct or collected from industrial processes such as sodium hypophosphite production, phosphine gas is introduced into the reaction mixture.
  • Formaldehyde (CH₂O): Used in aqueous solution, often as formalin, with a controlled molar excess to ensure complete conversion.
  • Acid Catalyst: Strong inorganic acids with pKa < 3 are preferred; sulfuric acid and phosphoric acid are common choices for sulfate and phosphate salts respectively.
  • Reaction Medium: Aqueous solution with controlled temperature, typically room temperature to moderate heating.
  • Neutralization: After the reaction, excess acid is neutralized with bases such as sodium hydroxide (NaOH) or sodium phosphate salts to obtain the phosphate salt form.
Process Steps
  • Phosphine Collection and Preparation: Phosphine gas is collected from industrial waste gases (e.g., sodium hypophosphite production) and stored safely.
  • Preparation of Acid-Formaldehyde Solution: An aqueous solution of formaldehyde and acid is prepared with precise molar ratios (e.g., formaldehyde to acid ratio around 8.1–8.2:1 for sulfate salts).
  • Gas-Liquid Reaction: Phosphine is introduced into the acid-formaldehyde solution using an erosion-resistant pump or ejector pump to ensure efficient gas-liquid contact and reaction.
  • Reaction Monitoring: The reaction progress is monitored by techniques such as $$^{31}$$P-NMR spectroscopy and residual formaldehyde assays via chromatography, ensuring formaldehyde conversion rates of 99.5–100%.
  • Neutralization: The acidic reaction mixture is neutralized by adding bases like NaOH or sodium phosphate salts to adjust pH and convert the salt to the phosphate form.
  • Isolation and Purification: The tetrakis(hydroxymethyl)phosphanium phosphate is recovered from the solution, often as a crystalline solid or concentrated aqueous solution.

Comparative Analysis of Preparation Methods

Parameter Method from CN101143877A (2007) Method from WO2011076798A1 (2010)
Phosphine Source Collected from sodium hypophosphite production waste gas Pure phosphine gas introduced directly
Acid Used Sulfuric acid (for sulfate salt), phosphoric acid for phosphate Strong acids with pKa < 3, e.g., sulfuric or hydrochloric acid
Formaldehyde to Acid Ratio Approx. 8.1–8.2:1 (formaldehyde:acid) Acid to formaldehyde molar ratio approx. 1.09
Reaction Temperature Room temperature Room temperature
Gas Introduction Erosion-resistant pump Ejector pump for optimum gas-liquid exchange
Monitoring Techniques Not specified $$^{31}$$P-NMR and chromatographic formaldehyde assay
Neutralization Agent Not detailed for phosphate salt in CN101143877A NaOH or sodium phosphate salts
Reaction Time Not explicitly stated Significantly reduced reaction time claimed
Product Purity Standard industrial purity Improved purity with fewer odorous by-products

Research Data and Results

Reaction Efficiency and Yield

  • The reaction achieves near-complete conversion of formaldehyde (>99.5%), indicating high efficiency.
  • The molar ratios of reactants are optimized to maximize yield and minimize by-products.
  • Continuous gas flow during reaction ensures complete phosphine utilization.

Product Quality and Purity

  • The improved method (WO2011076798A1) results in high-purity tetrakis(hydroxymethyl)phosphanium salts with minimal odor-causing impurities.
  • Purification steps are minimized or eliminated due to the cleaner reaction profile.

Summary Table of Key Preparation Parameters

Step Description Notes
Phosphine Source Industrial waste gas or pure phosphine gas Waste gas source adds sustainability
Formaldehyde Solution Aqueous formaldehyde mixed with strong acid (sulfuric or phosphoric) Molar ratios critical for reaction efficiency
Gas Introduction Erosion-resistant or ejector pump for gas-liquid contact Ensures thorough mixing and reaction
Reaction Monitoring $$^{31}$$P-NMR, chromatographic formaldehyde assay Confirms conversion and product formation
Neutralization Addition of NaOH or sodium phosphate salts to adjust pH and isolate phosphate salt product pH control critical for product isolation
Product Recovery Crystallization or concentration of aqueous solution High purity product with minimal by-products

Chemical Reactions Analysis

Reaction with Sodium Hydroxide

The compound undergoes hydrolysis in alkaline conditions to form tris(hydroxymethyl)phosphine (THP) and formaldehyde:

[\text{P(CH}_2\text{OH)}_4]^+ \text{PO}_4^{3-} + \text{NaOH} \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{Na}_3\text{PO}_4 $$ This reaction is reversible under acidic conditions[3][7]. **[Conditions](pplx://action/followup)**: - Aqueous sodium hydroxide - Mild heating (below 100°C) ### 2.2 [Reaction with Lead Carbonate/Oxide ](pplx://action/followup) In the presence of lead carbonate (PbCO₃) or oxide (PbO), the compound undergoes oxidative deformylation to produce tris(hydroxymethyl)phosphine oxide (THPO): 1. **[Initial Hydrolysis](pplx://action/followup)**:

[\text{P(CH}_2\text{OH)}_4]^+ \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{C=O} 2.[Oxidation](pplx://action/followup): 2. **[Oxidation](pplx://action/followup)**: \text{P(CH}_2\text{OH)}_3 + \text{PbO} \rightarrow \text{P(CH}_2\text{OH)}_3\text{O} + \text{Pb} $$
This pathway is critical for flame-retardant material synthesis .

Air Exposure

Exposure to air leads to gradual oxidation, forming phosphorus oxides. This is accelerated in alkaline conditions:

[\text{P(CH}_2\text{OH)}_4]^+ \rightarrow \text{P(O)(CH}_2\text{OH)}_3 + \text{H}_2\text{O} $$ ### 3.2 [Reaction with Alkalis ](pplx://action/followup) Treatment with strong bases (e.g., NaOH) results in: 1. **[Intermediate Formation](pplx://action/followup)**:

[\text{P(CH}_2\text{OH)}_4]^+ \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{C=O} 2.[FinalProducts](pplx://action/followup): 2. **[Final Products](pplx://action/followup)**: \text{P(CH}_2\text{OH)}_3 + \text{NaOH} \rightarrow \text{P(O)(CH}_2\text{OH)}_2 + \text{NaH}_2\text{PO}_4 $$

Reaction with Urea

The compound reacts with urea (NH₂CONH₂) to form flame-retardant polymers:

[\text{P(CH}_2\text{OH)}_4]^+ + \text{NH}_2\text{CONH}_2 \rightarrow \text{(HOCH}_2\text{)}_2\text{P(O)CH}_2\text{NHC(O)NH}_2 + \text{HCl} $$ This reaction is used in the Proban Process for textile treatments[3][6]. ### 4.2 [Reaction with Amines ](pplx://action/followup) A Mannich-type reaction occurs with primary/secondary amines (e.g., lysine, glycine): 1. **[Formaldehyde Generation](pplx://action/followup)**:

[\text{P(CH}_2\text{OH)}_4]^+ \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{C=O} 2.[ImmoniumFormation](pplx://action/followup): 2. **[Immonium Formation](pplx://action/followup)**: \text{R-NH}_2 + \text{H}_2\text{C=O} \rightarrow \text{R-N=CH}_2 3.[Crosslinking](pplx://action/followup): 3. **[Crosslinking](pplx://action/followup)**: \text{P(CH}_2\text{OH)}_3 + \text{R-N=CH}_2 \rightarrow \text{Crosslinked product} $$
This mechanism enables hydrogel formation in biomedical applications .

Reaction with Lead Carbonate in Organic Solvents

The reaction with lead carbonate in n-propanol yields THPO and formaldehyde via azeotropic distillation:

Scientific Research Applications

Textile Industry Applications

Flame Retardancy and Crease Resistance

Tetrakis(hydroxymethyl)phosphanium compounds are extensively used in the textile industry to impart flame retardant and crease-resistant properties to fabrics. The Proban process is a notable method where tetrakis(hydroxymethyl)phosphonium chloride is treated with urea to achieve these properties. This reaction leads to the formation of high molecular weight polymers that are applied to cotton and other cellulosic fabrics.

  • Mechanism of Action : The hydroxymethyl groups on the phosphonium salt react with urea, resulting in a stable finish that enhances the fabric's resistance to fire.
  • Case Study : In a study conducted on cotton fabrics treated with tetrakis(hydroxymethyl)phosphonium chloride, it was observed that treated fabrics exhibited a significant reduction in flammability compared to untreated samples, demonstrating an effective application of this compound in enhancing fabric safety .

Water Treatment Applications

Biocidal Properties

Tetrakis(hydroxymethyl)phosphonium sulfate has emerged as a potent biocide in water treatment systems. Its low toxicity and environmental friendliness make it suitable for various applications, including industrial water systems.

  • Efficacy : Studies have shown that tetrakis(hydroxymethyl)phosphonium sulfate exhibits broad-spectrum antimicrobial activity against bacteria and fungi, making it an effective choice for maintaining the hygiene of water systems .
  • Data Table: Efficacy of Tetrakis(hydroxymethyl)phosphonium Sulfate in Water Treatment
MicroorganismConcentration (mg/L)Inhibition (%)
E. coli10099
Pseudomonas aeruginosa20095
Legionella pneumophila15097

Health and Safety Considerations

While tetrakis(hydroxymethyl)phosphonium compounds have beneficial applications, studies have also highlighted potential health risks associated with their use. Toxicological evaluations indicate that exposure can lead to irritation and adverse effects on liver function in laboratory animals.

  • Case Study : A dermal toxicity study on Sprague-Dawley rats revealed significant irritation at high doses (≥190 mg/kg), leading to severe reactions within four days of treatment . This emphasizes the need for careful handling and usage guidelines when employing these compounds in industrial settings.

Future Directions and Research Opportunities

The ongoing research into tetrakis(hydroxymethyl)phosphonium phosphate suggests promising avenues for further applications:

  • Development of New Formulations : Innovations in combining tetrakis(hydroxymethyl)phosphonium with other chemical agents could enhance its efficacy as a biocide or flame retardant.
  • Environmental Impact Studies : As regulations around chemical safety tighten, further studies assessing the long-term environmental impact of these compounds will be crucial.

Mechanism of Action

The mechanism by which tetrakis(hydroxymethyl)phosphanium;phosphate exerts its effects involves its ability to interact with and disrupt microbial cell membranes, leading to cell lysis and death. In its role as a flame retardant, it promotes the formation of a char layer on the surface of materials, thereby inhibiting combustion .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Table 1: Structural Comparison of Phosphorus-Containing Compounds

Compound Chemical Structure Functional Groups Key Applications
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) [P(CH₂OH)₄]₂SO₄²⁻ Hydroxymethyl, sulfate Biocide, corrosion inhibitor
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) [P(CH₂OH)₄]Cl⁻ Hydroxymethyl, chloride Flame retardant, crosslinker
Tris(2-ethylhexyl) phosphate (TEHP) OP(O)(OCH₂CH(C₂H₅)C₄H₉)₃ Phosphate ester, alkyl chains Plasticizer, flame retardant
Tris(2,3-dibromopropyl) phosphate (TDBPP) OP(O)(OCH₂CHBrCH₂Br)₃ Brominated phosphate ester Flame retardant (discontinued)
Tris(hydroxymethyl)methylammonium dihydrogen phosphate (CH₂OH)₃CNH₃⁺·H₂PO₄⁻ Hydroxymethyl, phosphate, ammonium Crystal engineering

Key Observations :

  • THPS and THPC feature hydroxymethyl groups , enabling crosslinking via formaldehyde release under alkaline conditions .
  • Ammonium-phosphates (e.g., tris(hydroxymethyl)methylammonium salts) lack the phosphorus-centered reactivity of THPS/THPC, limiting their utility in catalysis or biocidal applications .

Flame Retardancy :

  • THPC is used in textiles due to its char-forming ability, reducing flammability without releasing toxic brominated compounds . In contrast, TDBPP was phased out after causing tumors in mice .
  • TEHP, a non-brominated phosphate ester, is less effective as a flame retardant but serves as a plasticizer in polymers .

Biocidal Activity :

  • THPS degrades into nontoxic tris(hydroxymethyl)phosphine (THP) in seawater, making it environmentally preferable to persistent quaternary ammonium biocides . However, THPS can exacerbate microbial corrosion in oil-contaminated environments by altering microbial metabolism .

Crosslinking Efficiency :

  • THPC outperforms glutaraldehyde in gelatin hydrogel formation, achieving >90% crosslinking efficiency at 5 wt% concentration .

Toxicity and Environmental Impact

Table 2: Toxicological and Environmental Profiles

Compound Acute Toxicity (LD₅₀, rat oral) Carcinogenicity Environmental Persistence
THPS 1,650 mg/kg Not classified Degrades in seawater
THPC 920 mg/kg Non-carcinogenic Moderate persistence
TDBPP 1,200 mg/kg Carcinogenic High persistence
TEHP 3,700 mg/kg Limited data Persistent in sediments

Key Findings :

  • THPS and THPC exhibit lower ecological risks compared to brominated flame retardants.
  • THPC’s higher acute toxicity than THPS necessitates careful handling in industrial settings .

Biological Activity

Tetrakis(hydroxymethyl)phosphonium phosphate (THPP) is an organophosphorus compound that has garnered attention for its diverse applications in industrial settings and its biological activity. This article delves into the biological activity of THPP, highlighting its potential toxicity, mutagenicity, and applications in microbial control.

THPP is characterized by the presence of four hydroxymethyl groups attached to a phosphonium ion, with a phosphate group contributing to its unique properties. The chemical formula is represented as C6H18O4P2\text{C}_6\text{H}_{18}\text{O}_4\text{P}_2, indicating a complex structure that influences its biological interactions.

Biological Activity Overview

The biological activity of THPP has been primarily studied in the context of its toxicity and mutagenicity. Key findings include:

  • Mutagenicity : Studies indicate that THPP can induce chromosomal aberrations in certain mammalian cell lines, suggesting a potential for mutagenic effects. However, it has not demonstrated significant mutagenicity in bacterial assays.
  • Toxicity : While THPP does not show strong carcinogenic properties in animal models, concerns regarding its toxicity persist, especially in occupational exposure scenarios .

Applications in Microbial Control

THPP is utilized as a low-dose antimicrobial agent, particularly in industrial refrigeration systems. Its effectiveness against microbial growth makes it valuable in maintaining hygiene and preventing spoilage in various industrial processes .

Case Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of THPP. The study involved:

  • In vitro Testing : Various mammalian cell lines were treated with different concentrations of THPP to assess cytotoxicity and mutagenicity.
  • Findings : The results indicated that while high concentrations led to significant cytotoxic effects, lower doses did not exhibit notable toxicity, emphasizing the importance of dosage in determining biological effects.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of THPP:

  • Methodology : The compound was tested against common pathogens found in industrial settings.
  • Results : THPP demonstrated effective inhibition of microbial growth at low concentrations, supporting its application as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of THPP, a comparison with other tetrakis(hydroxymethyl)phosphonium salts is presented below:

Compound NameChemical FormulaUnique Features
Tetrakis(hydroxymethyl)phosphonium acetateCH₆O₄PUsed primarily in textiles; lower toxicity profile
Tetrakis(hydroxymethyl)phosphonium chlorideCH₆ClO₄PMore stable; widely used as a flame retardant
Tetrakis(hydroxymethyl)phosphonium sulfateCH₆O₄PSDifferent anion affects solubility; used similarly

Q & A

Q. What are the standard synthesis protocols for tetrakis(hydroxymethyl)phosphonium salts, and how do reaction conditions influence yield?

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is synthesized via hydroxy-methylation of phosphine with formaldehyde in acidic media. Industrial methods often use high-concentration phosphine gas from off-gas streams, reacting with formaldehyde under controlled pH (4–6) and temperature (40–60°C) to optimize yield . For sulfate derivatives (THPS), sulfuric acid replaces hydrochloric acid. Key variables include stoichiometric ratios, reaction time, and purity of raw materials. Impurities like residual formaldehyde may require post-synthesis neutralization or distillation .

Q. What safety protocols are critical when handling tetrakis(hydroxymethyl)phosphonium salts in laboratory settings?

These compounds are corrosive and sensitizing. Mandatory PPE includes nitrile gloves, chemical-resistant aprons, and safety goggles. Work should occur in fume hoods to avoid inhalation. Waste must be segregated and treated by certified facilities due to environmental toxicity (e.g., LC50 for aquatic organisms: 15 mg/L for Daphnia magna) . Contaminated surfaces require immediate deactivation with sodium bicarbonate .

Q. Which analytical techniques are recommended for characterizing tetrakis(hydroxymethyl)phosphonium salts?

  • Nuclear Magnetic Resonance (NMR): <sup>31</sup>P NMR identifies phosphonium structure (δ 20–30 ppm for THPC).
  • High-Performance Liquid Chromatography (HPLC): Quantifies residual formaldehyde and sulfate/byproduct ions.
  • Titrimetry: Acid-base titration determines active phosphonium content . Standardize methods using reference materials from PubChem or Sigma-Aldrich to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for tetrakis(hydroxymethyl)phosphonium sulfate (THPS)?

THPS shows conflicting in vitro mutagenicity: negative in Ames tests but positive in mammalian cell assays. To address this:

  • Replicate studies using OECD Guidelines 471 (bacterial reverse mutation) and 476 (mammalian gene mutation).
  • Control variables like metabolite activation (S9 mix) and exposure duration.
  • Cross-reference with in vivo data (e.g., NTP studies showing no carcinogenicity in rats) to contextualize risk .

Q. What experimental design considerations are critical for evaluating THPS as a biocide in complex aqueous systems?

  • Dynamic vs. Static Testing: Simulate real-world conditions (e.g., cooling towers) with flow rates >1 m/s to assess biofilm penetration.
  • Compatibility Studies: Test interactions with corrosion inhibitors (e.g., benzotriazole) and scaling agents (e.g., polyacrylic acid) using electrochemical impedance spectroscopy .
  • Environmental Impact: Include acute/chronic toxicity assays on non-target species (e.g., Oncorhynchus mykiss) per OECD 203/210 .

Q. How can advanced crystallography techniques elucidate the hydrogen-bonding network in phosphate derivatives of tetrakis(hydroxymethyl)phosphonium?

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding patterns critical for stability. For example, THPS forms strong O–H···O bonds between hydroxymethyl groups and sulfate ions, confirmed via Rietveld refinement. Pair with density functional theory (DFT) to model bond energies and predict degradation pathways .

Q. What strategies mitigate environmental persistence of tetrakis(hydroxymethyl)phosphonium salts in wastewater treatment studies?

  • Advanced Oxidation Processes (AOPs): UV/H2O2 systems degrade THPC into phosphate and CO2 via hydroxyl radical attack.
  • Biodegradation: Use activated sludge (OECD 301F) to assess microbial breakdown; THPS shows >70% degradation in 28 days under aerobic conditions .

Methodological Guidance

Q. How should researchers structure a literature review to address gaps in toxicological profiles of tetrakis(hydroxymethyl)phosphonium salts?

  • Primary Sources: Prioritize NTP Technical Reports and WHO Environmental Health Criteria for authoritative data .
  • Contradictions: Annotate conflicting results (e.g., in vitro mutagenicity vs. in vivo safety) and propose mechanisms (e.g., metabolic detoxification in mammals) .
  • Search Strategy: Use PubMed/MEDLINE with MeSH terms like "phosphonium/toxicity" and "endocrine disruptors" to identify gene-environment interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ecotoxicology studies involving THPS?

  • Probit Analysis: Calculate LC50/EC50 values using EPA Probit Software for acute toxicity.
  • ANOVA with Tukey HSD: Compare treatment groups in chronic exposure studies (e.g., algal growth inhibition) .

Tables

Table 1: Key Physicochemical Properties of THPC and THPS

PropertyTHPCTHPSSource
Molecular FormulaC4H12ClO4PC8H24O12P2S
Density (g/cm³)1.341 (25°C)1.45 (20°C)
Water SolubilityFully miscibleFully miscible
LD50 (Rat, oral)320 mg/kg940 mg/kg

Table 2: Conflicting Mutagenicity Data for THPS

Assay TypeResultTest SystemReference
Ames Test (OECD 471)NegativeS. typhimurium
Mammalian Cell (OECD 476)PositiveCHO-K1 cells
In Vivo MicronucleusNegativeRat bone marrow

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